molecular formula C17H24N2O6S B4673786 methyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate

methyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate

Cat. No. B4673786
M. Wt: 384.4 g/mol
InChI Key: RPTICFMUZAAVGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate, also known as MMG or MMGP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMG is a synthetic compound that belongs to the class of piperidinecarboxylates and has been found to exhibit various biochemical and physiological effects. In

Scientific Research Applications

Methyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate has been found to exhibit various scientific research applications. It has been studied for its potential use as an analgesic, anti-inflammatory, and anti-cancer agent. methyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate has also been found to exhibit neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of methyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate is not yet fully understood. However, it has been suggested that methyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. methyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate has also been found to exhibit antioxidant activity and may act by reducing oxidative stress in cells.
Biochemical and Physiological Effects:
methyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. methyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate has also been found to exhibit analgesic effects and may act by reducing pain sensation. In addition, methyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate has been found to exhibit neuroprotective effects and may act by reducing oxidative stress in neurons.

Advantages and Limitations for Lab Experiments

Methyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. methyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate is also stable and can be stored for long periods of time. However, there are also limitations to using methyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate in lab experiments. Its mechanism of action is not yet fully understood, and more research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on methyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate. One area of research is to further investigate its mechanism of action and to identify its molecular targets. Another area of research is to study its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. methyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate may also have potential applications in treating other inflammatory diseases such as arthritis and inflammatory bowel disease. Further research is needed to determine its safety and efficacy in these areas.
Conclusion:
In conclusion, methyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to exhibit various biochemical and physiological effects and has been studied for its potential use as an analgesic, anti-inflammatory, and anti-cancer agent. methyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate has also been found to exhibit neuroprotective effects and may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine its safety and efficacy in these areas.

properties

IUPAC Name

methyl 1-[2-(4-methoxy-N-methylsulfonylanilino)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6S/c1-24-15-6-4-14(5-7-15)19(26(3,22)23)12-16(20)18-10-8-13(9-11-18)17(21)25-2/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTICFMUZAAVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)N2CCC(CC2)C(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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